6-Chlorobenzo[d]thiazole-2-thiol

Catalog No.
S1899003
CAS No.
51618-29-2
M.F
C7H4ClNS2
M. Wt
201.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chlorobenzo[d]thiazole-2-thiol

CAS Number

51618-29-2

Product Name

6-Chlorobenzo[d]thiazole-2-thiol

IUPAC Name

6-chloro-3H-1,3-benzothiazole-2-thione

Molecular Formula

C7H4ClNS2

Molecular Weight

201.7 g/mol

InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)

InChI Key

CLHLOHAQAADLRA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)SC(=S)N2

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=S)N2

The exact mass of the compound 6-Chlorobenzo[d]thiazole-2-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 503425. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chlorobenzo[d]thiazole-2-thiol (CAS 51618-29-2), also known as 6-chloro-2-mercaptobenzothiazole, is a halogenated heterocyclic building block characterized by a benzothiazole core, an exocyclic thiol/thione group, and an electron-withdrawing chlorine atom at the 6-position [1]. In industrial procurement, it is primarily valued as a specialized vulcanization accelerator, a robust corrosion inhibitor, and a highly crystalline precursor for active pharmaceutical ingredients (APIs) and agrochemicals [2]. The presence of the 6-chloro substituent fundamentally alters the molecule's thermal stability, lipophilicity, and electronic distribution compared to the unsubstituted parent compound, making it a distinct material rather than a generic drop-in replacement [3].

Substituting 6-chlorobenzo[d]thiazole-2-thiol with standard 2-mercaptobenzothiazole (MBT) or its positional isomers (like 5-chloro-MBT) frequently leads to process failures in high-temperature applications and altered reaction kinetics in synthesis [1]. The 6-chloro group exerts a strong inductive electron-withdrawing effect across the conjugated ring, which reduces the electron density on the exocyclic sulfur and shifts the tautomeric equilibrium[2]. This electronic modification changes the nucleophilicity of the compound, directly impacting the delay times in rubber vulcanization and the metal-chelating strength in corrosion inhibition formulations. Furthermore, the 6-chloro substitution drastically increases the lattice energy of the crystal, resulting in a melting point that is significantly higher than that of generic MBT, rendering standard MBT unsuitable for high-temperature compounding workflows [1].

Thermal Stability and High-Temperature Processability

A critical procurement differentiator for 6-chlorobenzo[d]thiazole-2-thiol is its exceptionally high thermal stability compared to in-class alternatives. Experimental data demonstrates that 6-chloro-MBT exhibits a melting point of 260–264 °C [1]. In direct contrast, the unsubstituted baseline 2-mercaptobenzothiazole (MBT) melts at 179–181 °C, and the positional isomer 5-chloro-MBT melts at 191–193 °C [1]. This massive thermal differential prevents premature melting and volatilization during high-temperature extrusion and vulcanization cycles.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data260–264 °C
Comparator Or BaselineUnsubstituted MBT (179–181 °C) and 5-Chloro-MBT (191–193 °C)
Quantified DifferenceTarget compound exhibits a melting point ~80 °C higher than standard MBT and ~70 °C higher than its 5-chloro isomer.
ConditionsSolid-state thermal analysis at standard atmospheric pressure.

Enables the use of this accelerator in advanced, high-temperature elastomer curing processes where standard MBT would degrade or melt prematurely.

Scaffold Lipophilicity for Pharmaceutical and Agrochemical Design

For synthetic workflows targeting bioactive molecules, the baseline lipophilicity of the starting scaffold dictates downstream membrane permeability. 6-Chlorobenzo[d]thiazole-2-thiol possesses a computed XLogP3 of 3.0 [1]. By comparison, the unsubstituted 2-mercaptobenzothiazole baseline has an XLogP3 of 2.4. This +0.6 LogP increase provides a more hydrophobic core, which is highly advantageous when synthesizing CNS-penetrant compounds, such as arylpiperazine-linked 5-HT receptor ligands, or agrochemical fungicides[2].

Evidence DimensionComputed Lipophilicity (XLogP3)
Target Compound DataXLogP3 = 3.0
Comparator Or BaselineUnsubstituted MBT (XLogP3 = 2.4)
Quantified Difference+0.6 LogP units for the 6-chloro derivative.
ConditionsComputed physicochemical properties for the base heterocyclic scaffold.

Provides a superior starting material for synthesizing lipophilic drug candidates and agrochemicals that require enhanced cellular membrane penetration.

Electronic Modulation of the Thiol/Thione Core

The regiochemistry of the substitution heavily influences the electron density of the reactive exocyclic sulfur. The 6-chloro group in 6-chlorobenzo[d]thiazole-2-thiol acts as a strong electron-withdrawing group via inductive effects, contrasting sharply with electron-donating analogs like 6-methyl-MBT [1]. This withdrawal of electron density dampens the nucleophilicity of the sulfur atom, which alters the kinetics of N-alkylation during sulfenamide synthesis and modifies the coordination strength of the sulfur-nitrogen chelating motif when applied to metal surfaces [2].

Evidence DimensionElectronic distribution and nucleophilicity
Target Compound DataElectron-withdrawing 6-chloro substitution
Comparator Or BaselineElectron-donating 6-methyl-MBT or unsubstituted MBT
Quantified DifferenceReduced electron density on the exocyclic sulfur relative to methyl-substituted or unsubstituted baselines.
ConditionsReactivity profiling in sulfenamide formation and metal chelation environments.

Allows formulators to precisely tune vulcanization delay times and optimize metal-specific corrosion inhibition profiles that cannot be achieved with generic MBT.

High-Temperature Elastomer Vulcanization

Due to its exceptionally high melting point (260–264 °C), 6-chlorobenzo[d]thiazole-2-thiol is the preferred accelerator for specialized rubber compounding processes that operate at elevated temperatures, where standard MBT would prematurely melt or degrade[1].

Synthesis of CNS-Penetrant Pharmaceuticals

The +0.6 LogP advantage and specific steric profile of the 6-chloro scaffold make it an optimal precursor for synthesizing lipophilic bioactive molecules, such as arylpiperazine-linked 5-HT1A and 5-HT2A receptor ligands, ensuring better baseline membrane permeability[2].

Tuned Metal Corrosion Inhibitor Formulations

In advanced metalworking fluids and protective coatings, the electron-withdrawing nature of the 6-chloro group modulates the sulfur-nitrogen chelation strength, providing distinct passivation characteristics on specific metal alloys compared to electron-rich MBT derivatives [3].

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

51618-29-2

Dates

Last modified: 08-16-2023

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